4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate
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Overview
Description
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a chlorobutyl group, a cyclopropyl group, and a trifluoromethyl group, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
The synthesis of 4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorobutyl group: This can be achieved by reacting butanol with thionyl chloride to form 4-chlorobutanol.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an alkyne precursor using a cyclopropyl halide.
Formation of the trifluoromethyl group:
Coupling reactions: The final step involves coupling the intermediates to form the desired carbamate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobutyl group, using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate include:
Efavirenz Amino Alcohol Ethyl Carbamate: Shares structural similarities but differs in specific functional groups and applications.
4-Phenylbutyl chloride: Similar in having a chlorobutyl group but lacks the cyclopropyl and trifluoromethyl groups.
2-Chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide: Another compound with a chlorobutyl group but different in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H18Cl2F3NO3 |
---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C18H18Cl2F3NO3/c19-9-1-2-10-27-16(25)24-15-6-5-13(20)11-14(15)17(26,18(21,22)23)8-7-12-3-4-12/h5-6,11-12,26H,1-4,9-10H2,(H,24,25) |
InChI Key |
CNZLYROLLABVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC(C2=C(C=CC(=C2)Cl)NC(=O)OCCCCCl)(C(F)(F)F)O |
Origin of Product |
United States |
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